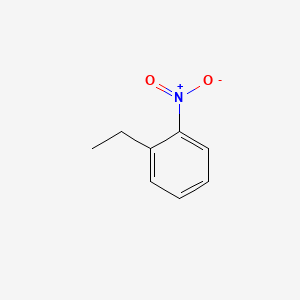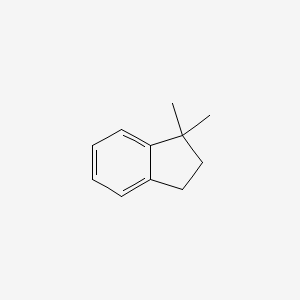
1,1-Dimethylindan
Descripción general
Descripción
Comparative Study of Anionic and Radical Cyclization
The synthesis of 1,3-dimethylindans has been explored through both radical-mediated cyclization and intramolecular carbolithiation. The radical cyclization of substrates derived from 4-(2-bromophenyl)-1-pentene and 2-(2-iodo-1-methylethyl)styrene showed modest selectivity for the cis-isomer. However, the intramolecular cyclization of the alkyllithium derived from the latter substrate exhibited a highly cis-selective process, indicating a potential pathway for stereoselective synthesis of cis-1,3-disubstituted indans .
Reaction with Singlet Oxygen
The interaction of 1,3-dimethylindole with singlet oxygen in the presence of aldehydes leads to the formation of zwitterionic peroxides, which further react to form cis-fused 1,2,4-trioxanes. This reaction was found to be influenced by the type of aldehyde present, with acetaldehyde yielding diastereomers and pivaldehyde yielding only the cis,cis diastereomer .
Structural Characterization of Dimethylindium Azide
Dimethylindium azide has been characterized, revealing a three-dimensional network structure with azide-bridged, centrosymmetric dimers. This compound was used as a precursor for InN thin films, which were deposited on Si(111) substrates. The resulting films were analyzed and found to be nitrogen-deficient with a hexagonal wurtzite structure .
Organoindium Chemistry
A convenient method for the synthesis of dimethylindium(III) derivatives has been described. The study proposes dimeric, halogen-bridged structures for these compounds based on molecular weights and infrared spectra. Various dimethylindium(III) derivatives have been prepared, including Lewis base adducts with pyridine and triphenylphosphine .
Crystal and Molecular Structure Analysis
The crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate has been determined, showing a dimeric structure with a row of five fused rings. The indium atoms exhibit a distorted trigonal bipyramidal geometry, with significant differences in bond lengths between axial and equatorial positions .
Synthesis and Comparison of Isomers
The synthesis of 4-tert-butyl-1,1-dimethylindan has been achieved, aiding in the identification of products from the condensation of tert-butylbenzene and isoprene. NMR studies provided structural proof and helped in comparing the isomers and their corresponding indanones .
Conformational Analysis of 1,3-Dimethyl-3-silapiperidine
The molecular structure and conformational properties of 1,3-dimethyl-3-silapiperidine were studied using various spectroscopic methods and quantum chemical calculations. The compound exists as a mixture of two conformers in both gas phase and solution, with the axial conformer being predominant in the gas phase .
Preparation and Structural Determination of Hydroxy-Dimethylindole
The unstable 1-hydroxy-2,3-dimethylindole was prepared and its structure was determined after air oxidation to 3-hydroxy-2,3-dimethyl-3H-indole N-oxide. The structure was confirmed by X-ray single crystallographic analysis .
Synthesis and Properties of Dimethyltricyclo and Dimethyltetracyclo Derivatives
The synthesis of dimethyltricyclo and dimethyltetracyclo derivatives has been reported, with investigations into their molecular structures by X-ray analysis. The interactions between the orbitals on the oxygen atoms and the σ frame were studied using photoelectron spectroscopy and electronic absorption spectra .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Stereoselectivity
- 1,1-Dimethylindans can be synthesized from various substrates through radical-mediated cyclization and intramolecular carbolithiation, showing significant cis-selectivity in certain cases. This process is crucial for producing cis-1,3-disubstituted indans with specific stereochemistry (Bailey, Mealy, & Wiberg, 2002).
Thermodynamic Properties
- The thermodynamic properties of dimethylindans have been thoroughly studied. Measurements like heat capacity, enthalpy of fusion, and triple-point temperature provide valuable data for understanding the physical properties of these compounds, crucial in various scientific applications (Lee-Bechtold, Finke, Messerly, & Scott, 1981).
Structural Studies and Synthesis Variants
- Research has been conducted on synthesizing variants of 1,1-dimethylindan, such as 4-tert-butyl-1,1-dimethylindan, which aids in understanding product identity in chemical reactions. NMR studies play a critical role in structural proof and understanding the chemical behavior of these compounds (Eisenbraun, Harms, Palaniswamy, Chen, Porcaro, Wood, & Chien, 1982).
Photochemical Properties
- The photochemical behavior of 1,1-dimethylindene, closely related to 1,1-dimethylindan, indicates its potential in forming dimeric cyclobutanes. Understanding the photochemical properties is essential for applications in photochemistry and materials science (Mccullough, 1968).
Combustion and Formation Studies
- The study of the enthalpies of combustion and formation of 1,1-dimethylindan and its derivatives is fundamental for applications in energy and material sciences. Such studies provide insights into the energy content and stability of these compounds (Good, 1971).
Organometallic Chemistry
- Research in organometallic chemistry involving 1,1-dimethylindan derivatives has led to novel insights. For instance, the preparation and characterization of dimethylindium azide and its application in thin film growth demonstrates the compound's relevance in materials science and nanotechnology (Bae, Park, Kim, & Park, 2000).
Coordination Chemistry
- Theflexibility of 1,1-dimethylindan derivatives in coordination chemistry has been explored, particularly with metals like potassium, yttrium, and samarium. These studies provide crucial insights into the potential applications of these compounds in catalysis and materials science (Evans, Brady, & Ziller, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
3,3-dimethyl-1,2-dihydroindene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTMVTDJCFSOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074304 | |
| Record name | 1,1-Dimethylindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethylindan | |
CAS RN |
4912-92-9 | |
| Record name | 2,3-Dihydro-1,1-dimethyl-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4912-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene, 2,3-dihydro-1,1-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004912929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethylindan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Dimethylindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indene, 2,3-dihydro-1,1-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



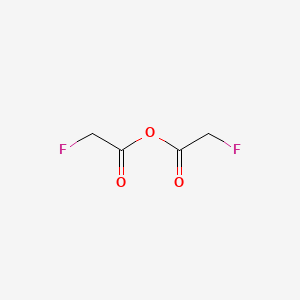
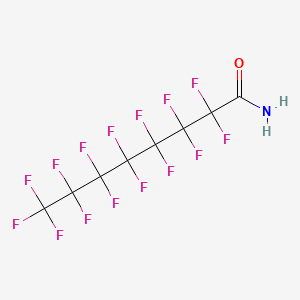
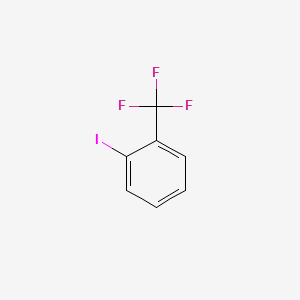
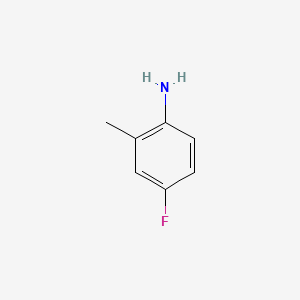
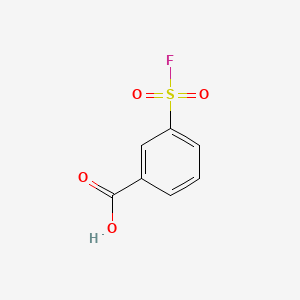
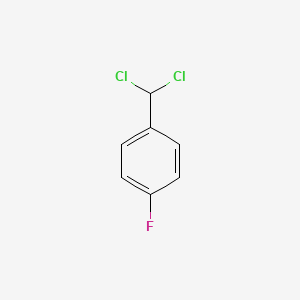
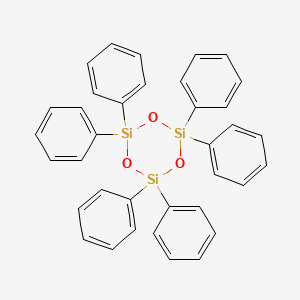
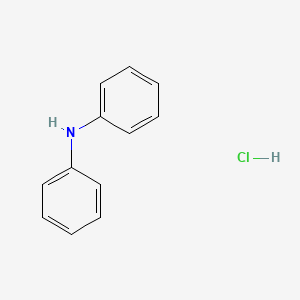
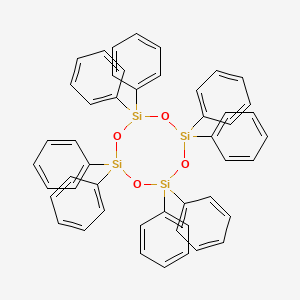
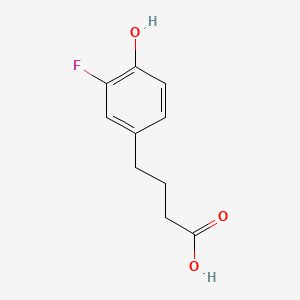
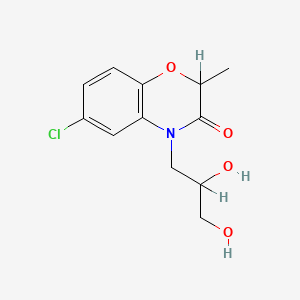
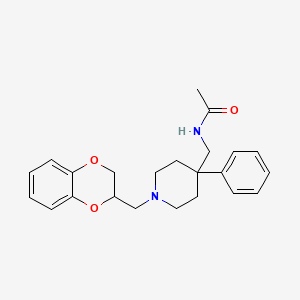
![Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)-](/img/structure/B1329336.png)
